1-Benzenesulfonyl-1H-indole-7-boronic acid
Overview
Description
1-Benzenesulfonyl-1H-indole-7-boronic acid is a useful research compound. Its molecular formula is C14H12BNO4S and its molecular weight is 301.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including 1-benzenesulfonyl-1h-indole-7-boronic acid, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, typically palladium . The resulting organopalladium complex can then undergo a coupling reaction with an electrophile to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving this compound affects the biochemical pathways related to carbon-carbon bond formation . The downstream effects of this reaction can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various biological effects depending on their structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the reaction environment can affect the stability of the boronic acid group. Additionally, the presence of certain transition metals, particularly palladium, is crucial for the compound’s role in Suzuki-Miyaura cross-coupling reactions .
Biological Activity
1-Benzenesulfonyl-1H-indole-7-boronic acid (CAS No. 1256358-56-1) is a boronic acid derivative notable for its unique structural features, combining a benzenesulfonyl group with an indole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 301.13 g/mol. Its structure is characterized by the presence of a boron atom bonded to a hydroxyl group, typical of boronic acids, which allows for interactions with various biological targets.
Anticancer Activity
Preliminary studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the viability of cancer cells while maintaining the viability of healthy cells:
Compound | Concentration | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
---|---|---|---|
B5 | 5 µM | 33 | 71 |
B7 | 5 µM | 44 | 95 |
These findings suggest that the compound selectively targets cancer cells, making it a promising candidate for further development in cancer therapeutics .
The mechanism through which this compound exerts its biological effects likely involves its ability to participate in covalent bonding with target proteins, leading to the inhibition of key enzymes involved in cancer cell proliferation and survival. The indole ring system is known for its role in various biologically active molecules, which may contribute to the compound's efficacy .
Antimicrobial Activity
In addition to its anticancer properties, studies have explored the antimicrobial activity of boronic compounds, including this compound. The compound has been evaluated against various microorganisms, showing notable inhibition zones:
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 9 |
Methicillin-resistant S. aureus (MRSA) | 11 |
Candida albicans | 8 |
These results indicate that the compound possesses broad-spectrum antimicrobial activity, further enhancing its potential applications in medicinal chemistry .
Case Studies and Research Findings
Several studies have documented the biological activities of boronic acids similar to this compound. For instance:
- Cytotoxicity Studies : Research demonstrated that boronic compounds like B5 and B7 significantly reduced cancer cell viability while preserving healthy cell function. These compounds were tested on prostate cancer cell lines, showing a marked decrease in cell viability compared to untreated controls .
- Antioxidant Properties : Additional investigations into related boronic compounds revealed significant antioxidant activities, suggesting that these compounds could also play a role in mitigating oxidative stress within biological systems .
Properties
IUPAC Name |
[1-(benzenesulfonyl)indol-7-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)13-8-4-5-11-9-10-16(14(11)13)21(19,20)12-6-2-1-3-7-12/h1-10,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBMQFFUJSTNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674266 | |
Record name | [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-56-1 | |
Record name | [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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